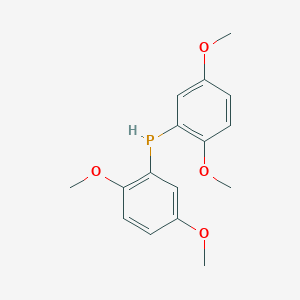

Bis(2,5-dimethoxyphenyl)phosphane

Beschreibung

Bis(2,5-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.

Eigenschaften

CAS-Nummer |

138076-13-8 |

|---|---|

Molekularformel |

C16H19O4P |

Molekulargewicht |

306.29 g/mol |

IUPAC-Name |

bis(2,5-dimethoxyphenyl)phosphane |

InChI |

InChI=1S/C16H19O4P/c1-17-11-5-7-13(19-3)15(9-11)21-16-10-12(18-2)6-8-14(16)20-4/h5-10,21H,1-4H3 |

InChI-Schlüssel |

PBGIKXBOUWEOIN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)OC)PC2=C(C=CC(=C2)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sodium Bis(2-Methoxyethoxy)Aluminum Hydride (Red-Al) Reduction

The most efficient method involves reducing bis(2,5-dimethoxyphenyl)phosphine oxide using Red-Al in toluene under inert atmosphere. A 2020 patent details the procedure:

- Reagents : Phosphine oxide (3 mmol), Red-Al (3 mmol), toluene (10 mL total).

- Conditions : Argon atmosphere, −5°C to 5°C for 5.5 hours.

- Workup : Quenching with water, toluene layer separation, and reduced-pressure distillation.

- Yield : 92% with 97% GC purity.

This method benefits from mild temperatures and short reaction times. The aluminum byproducts form stable complexes, simplifying purification. Comparative studies show Red-Al outperforms LiAlH₄ in selectivity due to its lower basicity, minimizing aryl group cleavage.

Deprotonation-Phosphination Strategy

Generation of Diarylated Intermediates

Aryl deprotonation using strong bases enables direct P–C bond formation. Adapted from US6376715B1:

- Base System : Potassium tert-butoxide (5.88 × 10⁻² mol) and butyllithium (1.4 M in hexane).

- Substrate : 2,5-Dimethoxybenzene derivatives.

- Phosphination : Reaction with chlorophosphines (e.g., PCl₃) at −78°C to room temperature.

- Yield : 74–80% for analogous bis(di-tert-butylphosphino) compounds.

Critical factors include:

- Temperature Control : Lower temperatures (−78°C) favor mono-phosphination, while gradual warming permits bis-adduct formation.

- Solvent Choice : Diethyl ether enhances intermediate stability compared to hydrocarbons.

Grignard and Organolithium Reagent Approaches

Two-Step Synthesis via PCl₃

This classical method involves:

- Grignard Formation : 2,5-Dimethoxyphenylmagnesium bromide prepared in THP/ether.

- Phosphination : Dropwise addition to PCl₃ at −30°C, followed by hydrolysis.

Limitations and Side Reactions

- Over-Addition : Excess Grignard reagent leads to tris-arylphosphines, requiring stoichiometric precision.

- Oxidation Sensitivity : Immediate post-synthesis handling under N₂/Ar is essential to prevent P(III)→P(V) oxidation.

Comparative Analysis of Methods

Purification and Characterization

Chromatographic Techniques

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Halogenated derivatives of Bis(2,5-dimethoxyphenyl)phosphane.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(2,5-dimethoxyphenyl)phosphane is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydroformylation .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems .

Industry: In the industrial sector, Bis(2,5-dimethoxyphenyl)phosphane is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis is crucial for the production of various chemical intermediates .

Wirkmechanismus

The mechanism of action of Bis(2,5-dimethoxyphenyl)phosphane primarily involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical reactions. The phosphorus atom donates electron density to the metal center, enhancing the reactivity and selectivity of the catalytic process .

Vergleich Mit ähnlichen Verbindungen

Bis(diphenylphosphino)phenyl ether (DPEphos): Similar in structure but with different substituents on the phenyl rings.

Diphosphines: A broader class of compounds with two phosphine groups linked by various backbones.

Uniqueness: Bis(2,5-dimethoxyphenyl)phosphane is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it distinct from other diphosphines and enhances its utility in specific catalytic applications .

Q & A

Q. What are the optimal synthetic routes for preparing Bis(2,5-dimethoxyphenyl)phosphane, and how can researchers ensure high purity?

Methodological Answer: The synthesis of arylphosphanes typically involves reacting aryl Grignard or lithium reagents with phosphorus precursors (e.g., PCl₃ or PH₃ derivatives). For Bis(2,5-dimethoxyphenyl)phosphane, a two-step approach is recommended:

Ligand Preparation : React 2,5-dimethoxyphenylmagnesium bromide with PCl₃ under inert conditions to form the intermediate chlorophosphane.

Reduction : Reduce the intermediate using LiAlH₄ or other hydride sources to obtain the primary phosphane.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (toluene/ethanol) is critical to remove unreacted precursors and byproducts. Purity can be verified via ³¹P NMR (single peak near δ +20 ppm) and elemental analysis .

Q. How should researchers characterize the coordination behavior of Bis(2,5-dimethoxyphenyl)phosphane in transition metal complexes?

Methodological Answer: Coordination studies require a combination of spectroscopic and crystallographic techniques:

- Spectroscopy : ³¹P NMR to monitor shifts upon metal binding (e.g., downfield shifts for P→M donation). IR spectroscopy can confirm metal-phosphorus vibrations (500–400 cm⁻¹).

- X-ray Crystallography : Resolve steric effects from the methoxy groups and confirm binding geometry (e.g., monodentate vs. bridging modes).

- Reactivity Tests : Conduct catalytic trials (e.g., cross-coupling reactions) to assess ligand efficacy compared to less hindered phosphanes .

Advanced Research Questions

Q. How can contradictory data regarding the air sensitivity of Bis(2,5-dimethoxyphenyl)phosphane be resolved?

Methodological Answer: Discrepancies in stability reports may arise from differences in solvent systems or trace oxidants. To resolve this:

- Controlled Oxidation Experiments : Expose the phosphane to O₂ at varying partial pressures (0–1 atm) in THF or toluene, monitoring degradation via ³¹P NMR.

- Additive Screening : Test antioxidants (e.g., BHT) or coordinating solvents (e.g., DMF) to stabilize the phosphane.

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert vs. oxidative atmospheres. Cross-reference with Safety Data Sheet protocols for handling air-sensitive organophosphorus compounds .

Q. What strategies mitigate steric hindrance in catalytic systems using Bis(2,5-dimethoxyphenyl)phosphane?

Methodological Answer: The bulky methoxy groups can impede metal-ligand interactions. Mitigation approaches include:

- Ligand Design : Introduce flexible linkers (e.g., ethylene bridges) to reduce steric crowding, as seen in bis-phosphinoethylene derivatives .

- Counterion Effects : Use weakly coordinating anions (e.g., BArF₄⁻) to enhance metal accessibility.

- Hybrid Ligand Systems : Combine with smaller co-ligands (e.g., CO or CN⁻) to balance steric and electronic effects. Computational modeling (DFT) can predict optimal ligand-metal ratios .

Q. How can researchers analyze conflicting catalytic activity data for Bis(2,5-dimethoxyphenyl)phosphane in cross-coupling reactions?

Methodological Answer: Contradictory results often stem from impurities or unoptimized reaction conditions. Systematic analysis involves:

- Reproducibility Checks : Replicate experiments using rigorously purified ligand (≥98% by HPLC).

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (temperature, solvent, base).

- Byproduct Identification : Use GC-MS or MALDI-TOF to detect phosphane oxide or other degradation products that may inhibit catalysis. Reference synthetic protocols for analogous phosphanes to identify critical variables .

Data Contradiction Analysis Table

| Reported Issue | Potential Causes | Resolution Strategy |

|---|---|---|

| Variable catalytic efficiency | Ligand purity, solvent polarity | Standardize purification; test solvent libraries |

| Discrepant air stability | Trace moisture, O₂ levels in glovebox | Quantify O₂/H₂O via Karl Fischer titration |

| Inconsistent NMR shifts | Solvent paramagnetism, temperature gradients | Use deuterated solvents; calibrate spectrometer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.